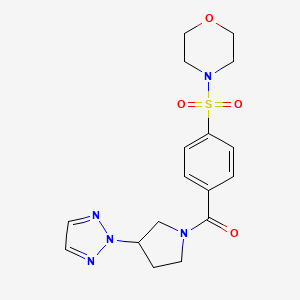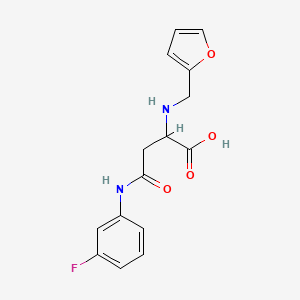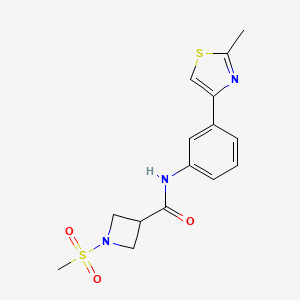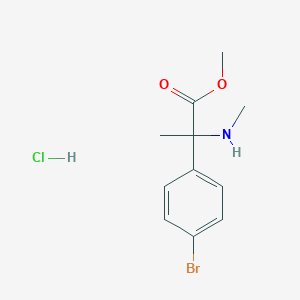
Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride, also known as Mexedrone, is a designer drug that belongs to the cathinone class. It is a synthetic compound that has been developed for research purposes only. The chemical structure of Mexedrone is similar to other cathinone compounds such as mephedrone and methamphetamine. The purpose of
Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate hydrochloride is used in the synthesis of various chemical compounds. For instance, Tan Bin (2011) synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride using a similar compound, demonstrating its utility in synthetic organic chemistry (Tan Bin, 2011).
Analytical and Spectroscopic Studies
- This chemical has been a subject of identification and analysis in spectroscopic studies. Nycz et al. (2016) identified and studied similar compounds using techniques like GC-MS and NMR, highlighting its relevance in analytical chemistry (Nycz, Paździorek, Małecki & Szala, 2016).
Anticonvulsant and Antinociceptive Activities
- Compounds similar to methyl 2-(4-bromophenyl)-2-(methylamino)propanoate hydrochloride have been evaluated for their anticonvulsant and antinociceptive activities. Masocha et al. (2016) found that related enaminone compounds showed significant antinociceptive activity in tests like the formalin and hot plate tests (Masocha, Kombian & Edafiogho, 2016).
Structural and Conformational Analysis
- The structural and conformational aspects of related compounds have been analyzed through methods like X-ray crystallography. Edafiogho et al. (2003) performed such studies on an anticonvulsant enaminone, which can provide insights into the molecular behavior of similar compounds (Edafiogho, Denny, Schwalbe & Lowe, 2003).
Antimicrobial and Antibiofilm Activities
- This chemical has potential applications in antimicrobial and antibiofilm studies. For instance, research on similar compounds has shown effectiveness against biofilm formation by bacteria like Staphylococcus epidermidis, indicating its potential in medical applications (Li Zhen-long, 2008).
Cytotoxicity Studies
- Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate hydrochloride related compounds have been tested for cytotoxicity against various cell lines, which is crucial in drug development and toxicology research. Gul et al. (2009) synthesized similar compounds and evaluated their cytotoxicity against human T-lymphocytes and rat myoblasts (Gul, Mete, Atalay, Arik & Gul, 2009).
properties
IUPAC Name |
methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-11(13-2,10(14)15-3)8-4-6-9(12)7-5-8;/h4-7,13H,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRAXBNYBPZCOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(=O)OC)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2368681.png)
amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)
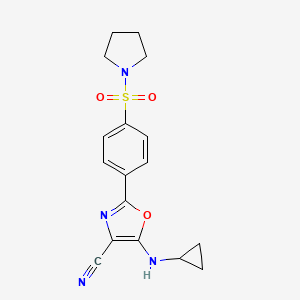
![(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2368685.png)


![2-(6-oxopyridazin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2368688.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368694.png)
